N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide
Description
N-(1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-indole core substituted with a cyclopropanecarbonyl group at the 1-position and a propane-2-sulfonamide moiety at the 6-position. Its molecular formula is C₁₅H₁₉N₂O₃S, with a molecular weight of 313.39 g/mol. The sulfonamide group (-SO₂NH-) and cyclopropane ring contribute to its unique physicochemical properties, such as enhanced metabolic stability and steric effects compared to carboxamide analogs.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)21(19,20)16-13-6-5-11-7-8-17(14(11)9-13)15(18)12-3-4-12/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAIBTYTYYGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic pathway for this compound focuses on three primary fragments: the 2,3-dihydroindole backbone, the cyclopropanecarbonyl moiety, and the propane-2-sulfonamide group. Disconnection strategies suggest modular assembly through:
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Acylation of 6-amino-2,3-dihydroindole with cyclopropanecarbonyl chloride.
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Sulfonamide formation via reaction with propane-2-sulfonyl chloride.
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Functional group compatibility to preserve the indoline ring’s integrity during reactions .
Key intermediates include 6-nitro-2,3-dihydroindole (precursor for amine generation) and 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine , which undergoes sulfonylation.
Synthesis of the 2,3-Dihydroindole Backbone
The 2,3-dihydroindole core is typically synthesized via Fischer indole synthesis or reductive cyclization of nitroarenes. For example, 6-nitro-2,3-dihydroindole can be prepared by:
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Cyclization of 2-nitrophenylacetone with hydrazine under acidic conditions.
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Catalytic hydrogenation of the resulting indole derivative to reduce the nitro group to an amine .
Reaction Conditions :
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Catalyst : 10% Pd/C under 50 psi H₂.
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Solvent : Ethanol/water (9:1).
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Yield : 78–85% after purification via recrystallization.
The introduction of the cyclopropanecarbonyl group involves Schotten-Baumann acylation :
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6-Amino-2,3-dihydroindole is treated with cyclopropanecarbonyl chloride in dichloromethane.
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Base : Triethylamine (2.5 equiv) to scavenge HCl.
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Temperature : 0°C to room temperature, 12-hour reaction time .
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Equiv. of acyl chloride | 1.2 | Maximizes acylation |
| Solvent | DCM/THF (1:1) | Improves solubility |
| Reaction Time | 12–16 hours | Completes conversion |
Yield: 89–92% after aqueous workup and solvent evaporation .
Sulfonamide Functionalization
The propane-2-sulfonamide group is introduced via nucleophilic substitution :
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1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine reacts with propane-2-sulfonyl chloride.
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Base : Pyridine (1.5 equiv) to absorb HCl.
Critical Considerations :
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Moisture sensitivity : Reactions must avoid water to prevent sulfonyl chloride hydrolysis.
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Stoichiometry : A 10% excess of sulfonyl chloride ensures complete amine conversion.
Yield : 75–80% after column chromatography (SiO₂, ethyl acetate/n-heptane 1:1) .
Purification and Characterization
Final purification employs flash column chromatography (silica gel, gradient elution) to remove unreacted starting materials and byproducts. Key analytical data include:
1H NMR (400 MHz, CDCl₃) :
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δ 7.45 (d, J = 8.4 Hz, 1H, indole-H),
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δ 4.25 (q, 1H, sulfonamide-NH),
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δ 3.12 (m, 2H, cyclopropane-CH₂),
HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).
Scalability and Process Optimization
Industrial-scale synthesis faces challenges in cost-effective cyclopropanecarbonyl chloride synthesis and waste minimization . Recent advances include:
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Catalytic recycling : Pd/C reuse in hydrogenation steps lowers metal waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise acylation | 80 | 98 | High reproducibility |
| One-pot sulfonylation | 68 | 95 | Reduced steps |
| Microwave-assisted | 85 | 97 | Faster reaction times |
Microwave-assisted synthesis (100°C, 30 min) shows promise but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical models.
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.
Drug Development
The compound's structural features facilitate modifications that can enhance its pharmacological properties. For example:
| Modification | Effect |
|---|---|
| Addition of halogen groups | Increased potency against specific bacterial strains |
| Alteration of the cyclopropane ring | Improved metabolic stability |
These modifications are crucial for optimizing the efficacy and safety profiles of new drugs derived from this compound.
Biochemical Studies
This compound can serve as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes involved in disease processes makes it valuable for research in enzymology and pharmacology.
Case Studies
Several studies have highlighted the applications of this compound:
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting potential as a chemotherapeutic agent.
Study 2: Antimicrobial Activity
Research conducted at a leading pharmaceutical institute tested the antibacterial properties of sulfonamide derivatives against resistant strains of bacteria. The findings demonstrated that certain modifications to the compound enhanced its effectiveness against Gram-positive bacteria.
Mechanism of Action
The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The sulfonamide group may also play a role in inhibiting certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison:
Structural and Functional Group Analysis
Key Differences and Implications
Sulfonamide vs. Carboxamide :
- The target compound’s sulfonamide group (-SO₂NH-) confers stronger electron-withdrawing effects and hydrogen-bonding capacity compared to carboxamide (-CONH₂) analogs like Motesanib or the cyclopropanecarboxamide derivative . This may enhance binding to polar receptor pockets or improve metabolic stability .
Cyclopropane Substituents :
- The cyclopropanecarbonyl group at the indole 1-position is shared with JNJ-5207787, which targets neuropeptide Y receptors. However, JNJ-5207787 includes a bulkier acrylamide and cyclopentylethyl group, likely improving Y₂ receptor selectivity .
Biological Target Specificity :
- Motesanib’s pyridinecarboxamide structure enables inhibition of VEGF receptors, critical in angiogenesis. The absence of a pyridine ring in the target compound suggests divergent target profiles .
Research Findings and Data Gaps
- Receptor Binding: No direct data exist for the target compound, but JNJ-5207787 demonstrates nanomolar affinity for Y₂ receptors (IC₅₀ = 12 nM) . Structural similarities suggest the target compound may interact with related GPCRs.
- Pharmacokinetics : Sulfonamides generally exhibit longer half-lives than carboxamides due to resistance to enzymatic hydrolysis. This could position the target compound as a candidate for sustained-action therapies .
- Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., dihydroindole derivatives) may be grouped for predictive modeling. This supports hypothesis-driven comparisons between the target compound and its analogs .
Biological Activity
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a unique structural framework that includes a cyclopropanecarbonyl group, a dihydroindole moiety, and a sulfonamide functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 g/mol |
| CAS Number | 1060203-00-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism may also extend to mammalian systems, where it could modulate various signaling pathways involved in cell proliferation and apoptosis .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The three-dimensional structure of these compounds enhances their binding affinity to protein targets involved in cancer progression.
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies indicate that sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes, leading to potential therapeutic applications in conditions like glaucoma and edema .
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various indole derivatives on cancer cell lines revealed that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against FaDu cells, indicating significant anticancer activity .
- Inflammation Model : In an experimental model of inflammation, related sulfonamide compounds demonstrated a reduction in edema and inflammatory markers compared to control groups, suggesting a promising anti-inflammatory profile .
Q & A
Q. What are the optimal synthetic routes for preparing N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide, and how do reaction conditions influence yield?
The synthesis of sulfonamide derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via:
- Cyclopropane carbonyl introduction : Cyclopropanecarbonyl chloride reacts with dihydroindole intermediates under basic conditions (e.g., triethylamine in THF) to form the cyclopropanecarbonyl-indole scaffold .
- Sulfonylation : Propane-2-sulfonamide is introduced using sulfonyl chlorides in dichloromethane or THF with a base (e.g., diisopropylethylamine) at 0°C to room temperature, achieving yields of 17–77% depending on steric and electronic factors .
Key considerations : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield. For instance, excess sulfonyl chloride may lead to di-sulfonylated byproducts, requiring careful monitoring via TLC or HPLC .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR are critical for confirming the indole-proton environment (δ 6.5–7.5 ppm) and cyclopropane carbonyl signals (δ 1.2–1.8 ppm for cyclopropane protons; δ 170–175 ppm for carbonyl carbons) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in related sulfonamide-indole hybrids (e.g., bond angles of 105–120° for sulfonamide S–O and S–N bonds) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNOS: 331.11 g/mol) .
Advanced Research Questions
Q. How does the cyclopropane moiety influence the compound’s binding affinity to neurological targets (e.g., AMPA or neuropeptide Y receptors)?
The cyclopropane group introduces conformational rigidity, potentially enhancing binding to hydrophobic pockets in receptors. For example:
- AMPA receptor modulators : Structural analogs (e.g., PF-04958242) show that cyclopropane-containing sulfonamides stabilize receptor-ligand interactions via van der Waals forces, with EC values in the nanomolar range .
- Neuropeptide Y Y2 antagonists : JNJ-5207787 (a structurally related compound) demonstrates that cyclopropane-derived substituents improve metabolic stability and blood-brain barrier penetration, critical for in vivo efficacy .
Experimental design : Competitive binding assays (e.g., radioligand displacement using H-labeled antagonists) and molecular docking simulations (using GPCR/ion channel crystal structures) are recommended .
Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?
Discrepancies often arise from:
- Solvent-dependent polymorphism : Crystallization in polar solvents (e.g., methanol) vs. nonpolar solvents (e.g., toluene) may yield different solvates or polymorphs, altering solubility profiles .
- Aggregation in biological assays : Use detergents (e.g., 0.01% Tween-80) in cell-based assays to prevent false negatives .
Methodology :- Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
- Conduct dynamic light scattering (DLS) to detect nanoaggregates .
Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?
- In vitro :
- In vivo :
Methodological Challenges and Solutions
Q. How to optimize enantiomeric purity during synthesis?
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
